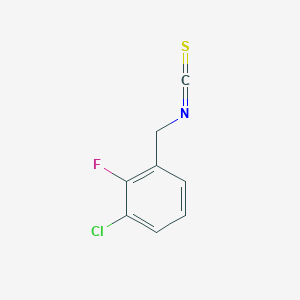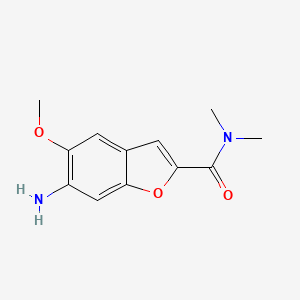
1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol
Vue d'ensemble
Description
1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol is an organosilicon compound that features a tert-butyldimethylsiloxy group attached to a butene-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent functionalization. One common method involves the reaction of 3-butene-2-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups through reactions with nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.
Substitution: Nucleophiles such as Grignard reagents, electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Applications De Recherche Scientifique
1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis, facilitating the selective modification of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals, where the tert-butyldimethylsiloxy group provides stability and enhances solubility.
Medicine: Utilized in the development of drug delivery systems and prodrugs, where the compound’s stability and reactivity are advantageous.
Industry: Applied in the production of advanced materials, including polymers and coatings, where its unique properties contribute to improved performance
Mécanisme D'action
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsiloxy group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites within the molecule. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group .
Comparaison Avec Des Composés Similaires
(tert-Butyldimethylsilyloxy)acetaldehyde: Another organosilicon compound with similar protecting group properties.
tert-Butyldimethylsilyl chloride: A reagent used to introduce the tert-butyldimethylsiloxy group into various molecules.
tert-Butyldiphenylsilyl ether: A related compound with a different silyl protecting group.
Uniqueness: 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol is unique due to its specific structure, which combines the reactivity of a butene-2-ol backbone with the stability provided by the tert-butyldimethylsiloxy group. This combination allows for selective and efficient chemical transformations, making it a valuable tool in synthetic chemistry .
Propriétés
Formule moléculaire |
C10H22O2Si |
|---|---|
Poids moléculaire |
202.37 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-ol |
InChI |
InChI=1S/C10H22O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h7,9,11H,1,8H2,2-6H3 |
Clé InChI |
CLVRTMCOQVBKTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(C=C)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
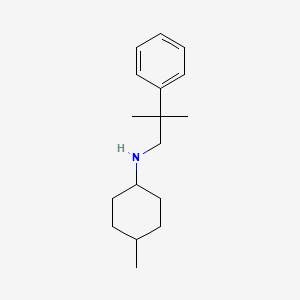

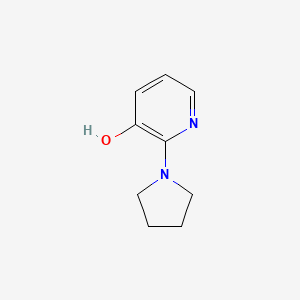
![Methyl-[6-(hydroxymethyl)-3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl]acetate](/img/structure/B8417377.png)


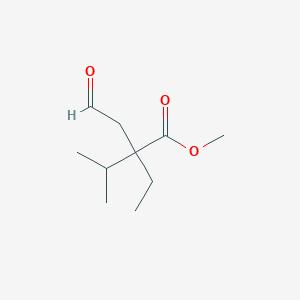

![Dimethyl-[2-(4-nitro-benzenesulfonyl)-ethyl]-amine](/img/structure/B8417405.png)
